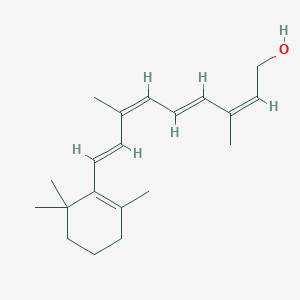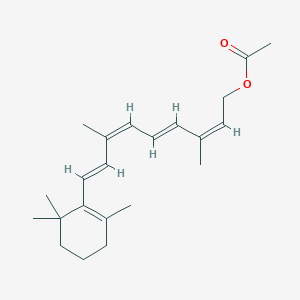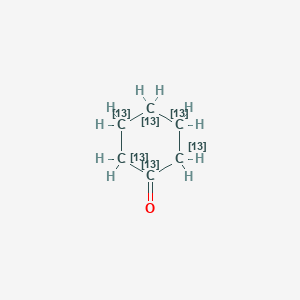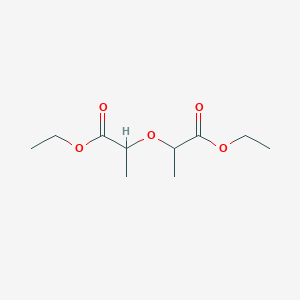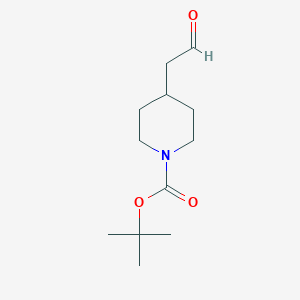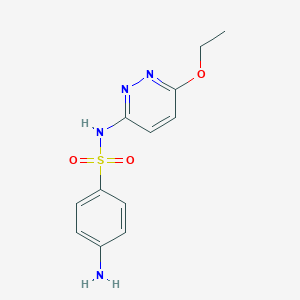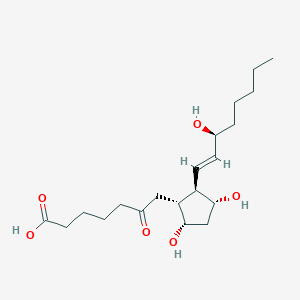
2-フェニルベンゾアミド
概要
説明
[1,1'-Biphenyl]-2-carboxamide, also known as BP2C, is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various fields. BP2C is a white crystalline powder with a molecular weight of 219.26 g/mol and a melting point of 167-170 °C. In
科学的研究の応用
抗菌用途
2-フェニルベンゾアミドは、強力な抗菌活性を有する新薬の開発において可能性を示しています。ある研究では、N-フェニルベンゾアミドを合成し、そのin silicoおよびin vitro抗菌活性を評価しました。 これらの化合物は、黄色ブドウ球菌などのグラム陽性菌と、大腸菌などのグラム陰性菌の増殖を阻害することがわかりました .
抗真菌用途
抗菌特性に加えて、2-フェニルベンゾアミド誘導体は、抗真菌活性についても研究されています。 抗菌特性を調査したのと同じ研究では、一般的な真菌性病原体であるカンジダ・アルビカンスの増殖を阻害する能力も実証されました .
抗ウイルス活性
2-フェニルベンゾアミドのもう1つの重要な用途は、抗ウイルス療法です。この化合物の誘導体は合成され、手足口病などの病気を引き起こすエンテロウイルス71(EV 71)に対する活性を試験されています。 特に、ある誘導体は低マイクロモル濃度で活性を示し、既存の治療法と比較して細胞毒性がはるかに低かった .
薬物開発
2-フェニルベンゾアミド誘導体の吸収、分布、代謝、排泄、毒性(ADMET)などの薬物動態は、薬物開発にとって重要です。 pkCSMなどのソフトウェアを使用したin silico研究と、分子ドッキング研究が行われ、これらの特性を予測し、新薬の設計を支援してきました .
分子ドッキング研究
分子ドッキング研究は、薬物が標的にどのように相互作用するかを理解するために不可欠です。 2-フェニルベンゾアミドは、それぞれ抗菌および抗真菌活性に関連する、アミノグリコシド-2"-ホスホトランスフェラーゼ-IIa(APH2"-IIa)やアスパルチルプロテアーゼ酵素(Saps)などの酵素との相互作用を予測するために、分子ドッキング研究で使用されてきました .
耐性メカニズムに関する研究
抗生物質や抗真菌薬の耐性の上昇は、世界的な懸念事項です。 2-フェニルベンゾアミド誘導体を含む研究は、耐性メカニズムに関する洞察を提供し、病原体における耐性を克服するための戦略を開発するのに役立ちます .
計算化学
計算化学では、2-フェニルベンゾアミド誘導体を用いて、生物学的相互作用をモデル化およびシミュレートし、これらの化合物が合成され、実験室で試験される前に、生物学的システムにおける挙動を予測することができます .
化学合成
2-フェニルベンゾアミドとその誘導体の化学合成は、それ自体が重要な用途です。 高収率合成法により、これらの化合物をさらなる研究や潜在的な商業的製薬用途のために生産することができます .
作用機序
Target of Action
These compounds are structurally similar to other benzamide derivatives, which have been shown to interact with various biological targets, including enzymes and receptors . .
Mode of Action
Benzamide derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition or allosteric modulation . The exact mode of action of these compounds would depend on their specific targets.
Biochemical Pathways
Given the structural similarity to other benzamide derivatives, it is plausible that these compounds could affect various biochemical pathways, depending on their specific targets
Pharmacokinetics
Benzamide derivatives are generally known to have good bioavailability and can be metabolized by various enzymes in the body
Result of Action
Benzamide derivatives are known to exert various effects at the molecular and cellular level, depending on their specific targets . These effects could include changes in enzyme activity, alterations in signal transduction pathways, or modulation of receptor function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Phenylbenzamide and [1,1’-Biphenyl]-2-carboxamide. Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of these compounds . Additionally, individual factors such as genetic makeup and overall health status can influence how these compounds are metabolized and exert their effects in the body.
特性
IUPAC Name |
2-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-13(15)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKIGDZXPDCIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80157501 | |
| Record name | (1,1'-Biphenyl)-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13234-79-2 | |
| Record name | [1,1′-Biphenyl]-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13234-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013234792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80157501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [1,1'-biphenyl]-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.901 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1,1'-BIPHENYL)-2-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y5NK5ET4ND | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



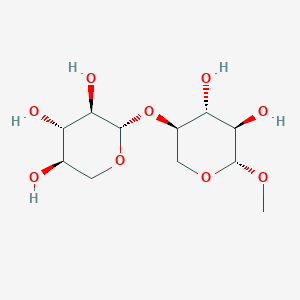

![(6S,12bR)-6-(1,3-Benzodioxol-5-yl)-2,3,7,12b-tetrahydro-2-methyl-pyrazino[1',2':1,5]pyrrolo[3,4-b]quinoline-1,4,12(6H)-trione](/img/structure/B32375.png)
